BenchChemオンラインストアへようこそ!

PfFAS-II inhibitor 1

Malaria Enzyme Inhibition Fatty Acid Biosynthesis

Unsubstituted baseline coumarin-triclosan hybrid with 2.4-fold higher PfFabI potency vs triclosan and 22-fold selectivity over PfFabG/Z. Unique among the series in retaining cellular activity (PfK1 IC50 2.7 μM) while enabling systematic SAR. Ideal positive control for HTS.

Molecular Formula C15H9ClO4
Molecular Weight 288.68 g/mol
Cat. No. B15138019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfFAS-II inhibitor 1
Molecular FormulaC15H9ClO4
Molecular Weight288.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C=C1OC3=C(C=C(C=C3)Cl)O
InChIInChI=1S/C15H9ClO4/c16-10-2-4-14(12(17)8-10)19-11-3-5-13-9(7-11)1-6-15(18)20-13/h1-8,17H
InChIKeyAEHMYKKZFUJGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PfFAS-II Inhibitor 1 – A Coumarin-Based Triclosan Analogue Targeting Plasmodium falciparum Fatty Acid Biosynthesis


PfFAS-II inhibitor 1 (also designated as Compound 3) is a coumarin-based triclosan analogue that acts as a potent inhibitor of the Plasmodium falciparum type II fatty acid biosynthesis pathway (PfFAS-II) [1]. It selectively targets the enoyl-ACP reductase enzyme PfFabI, which is essential for complete liver-stage development of the malaria parasite [1]. The compound demonstrates an IC50 value of 0.63 μM against recombinant PfFabI and exhibits moderate antiplasmodial activity against the drug-resistant P. falciparum K1 strain [1].

Why In-Class PfFAS-II Inhibitors Cannot Be Interchanged with PfFAS-II Inhibitor 1


Despite sharing a common chemotype and the PfFabI molecular target, minor structural modifications among coumarin-based triclosan analogues produce substantial divergence in both enzyme inhibition potency and cellular antiplasmodial activity [1]. For instance, the introduction of a 4-methyl substituent improves PfFabI inhibition 2.5-fold relative to the unsubstituted core but simultaneously abrogates activity against the parasite in vitro [1]. Such non-linear SAR necessitates rigorous, quantitative evaluation of each analog—generic substitution without direct comparative data introduces unacceptable risk in both target engagement studies and cellular follow-up experiments.

PfFAS-II Inhibitor 1 Quantitative Differentiation Evidence Guide


PfFabI Enzyme Inhibition: PfFAS-II Inhibitor 1 Demonstrates 2.4-Fold Higher Potency Than Triclosan

In a direct head-to-head comparison within the same study, PfFAS-II inhibitor 1 (compound 3) inhibited recombinant PfFabI with an IC50 of 0.63 μM, whereas the prototypical PfFabI inhibitor triclosan exhibited an IC50 of 1.51 μM under identical assay conditions .

Malaria Enzyme Inhibition Fatty Acid Biosynthesis

Structure-Activity Relationship: PfFAS-II Inhibitor 1 Defines the Baseline Scaffold with 2.5-Fold Lower Potency Than Optimized 4-Methyl Analogues

Within the same coumarin-based series, PfFAS-II inhibitor 1 (compound 3, unsubstituted at position 4) showed an IC50 of 0.63 μM against PfFabI. In contrast, the 4-methyl substituted analogues compound 7 and compound 8 achieved IC50 values of 0.25 μM and 0.27 μM, respectively .

Medicinal Chemistry Structure-Activity Relationship Malaria

Target Selectivity Within PfFAS-II Pathway: PfFAS-II Inhibitor 1 Exhibits 22-Fold Preference for PfFabI Over PfFabG

In parallel enzyme assays against three components of the PfFAS-II elongation cycle, PfFAS-II inhibitor 1 showed an IC50 of 0.63 μM for PfFabI, 14.2 μM for PfFabG, and 11.0 μM for PfFabZ .

Selectivity Profiling Fatty Acid Biosynthesis Malaria

Antiplasmodial Activity: PfFAS-II Inhibitor 1 Exhibits Moderate Cellular Potency Against Drug-Resistant P. falciparum K1, Contrasting with Potent Enzyme Inhibitors That Lack Cellular Activity

In vitro antiplasmodial testing against the chloroquine- and pyrimethamine-resistant P. falciparum K1 strain, PfFAS-II inhibitor 1 showed an IC50 of 2.7 μM. Notably, compounds 7 and 8, which displayed superior PfFabI enzyme inhibition (IC50 0.25 and 0.27 μM), failed to inhibit parasite growth at concentrations up to 100 μM .

Antimalarial Activity Cellular Assay Drug Resistance

PfFAS-II Inhibitor 1 – Recommended Scientific and Industrial Application Scenarios


Reference Scaffold for Structure-Activity Relationship (SAR) Campaigns Targeting PfFabI

PfFAS-II inhibitor 1 serves as the unsubstituted baseline compound in the coumarin-triclosan hybrid series. Its moderate PfFabI inhibition (IC50 0.63 μM) and measurable cellular activity (PfK1 IC50 2.7 μM) make it an ideal starting point for medicinal chemistry optimization. Researchers can systematically introduce substitutions at the 4-position (as in compounds 7 and 8) to assess improvements in enzyme potency, while monitoring the effect on cellular activity [1].

Enzyme Inhibition and Pathway Selectivity Profiling in Malaria Target Validation

With a 22-fold selectivity for PfFabI over PfFabG (IC50 14.2 μM) and 17-fold over PfFabZ (IC50 11.0 μM), PfFAS-II inhibitor 1 is a suitable tool for probing the specific contribution of PfFabI to the PfFAS-II pathway [1]. It can be deployed in biochemical assays to confirm that observed phenotypes arise from FabI inhibition rather than off-target engagement of other fatty acid biosynthesis enzymes.

Bridging Biochemical and Cellular Antimalarial Assays

Unlike the more potent enzyme inhibitors compounds 7 and 8 (IC50 0.25 and 0.27 μM) that lack any detectable antiplasmodial activity (IC50 >100 μM), PfFAS-II inhibitor 1 retains moderate cellular potency (IC50 2.7 μM) against drug-resistant P. falciparum K1 [1]. This property makes it a valuable chemical probe for studies that require both robust target engagement in vitro and observable effects in parasite culture, facilitating translational research without the confounding disconnect between biochemical and cellular readouts.

Comparative Benchmarking Against the Prototypical PfFabI Inhibitor Triclosan

PfFAS-II inhibitor 1 demonstrates 2.4-fold higher potency against PfFabI compared to triclosan (IC50 0.63 μM vs. 1.51 μM) under identical assay conditions [1]. It is therefore well-suited as a positive control or reference inhibitor in high-throughput screening campaigns where improved sensitivity over triclosan is desired, while still maintaining the established chemotype of diaryl ether-based FabI inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PfFAS-II inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.